Ethyl 2-(3-ethyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate
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Overview
Description
Piprozolin, also known as piprozoline, is a medication primarily used for bile therapy. It is known for its choleretic activity, which means it helps increase the flow of bile. The compound is identified by its IUPAC name, ethyl (2Z)-2-(3-ethyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate, and has the chemical formula C14H22N2O3S .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piprozolin involves several steps:
Condensation: Ethyl mercaptoacetate is condensed with ethyl cyanoacetate to form thiazolinone.
Methylation: The intermediate is methylated with dimethyl sulfate, leading to the formation of an olefin.
Bromination: The active methylene group is brominated.
Displacement: The brominated compound undergoes displacement of the halogen by piperidine, resulting in the formation of piprozolin.
Industrial Production Methods
Industrial production methods for piprozolin typically follow the same synthetic route but are optimized for large-scale production. This includes the use of industrial-grade reagents and conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Piprozolin undergoes several types of chemical reactions:
Oxidation: Piprozolin can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can also be reduced, although this is less common.
Substitution: Substitution reactions, particularly involving the piperidine ring, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Conditions for substitution reactions often involve the use of halogenating agents and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Piprozolin has several scientific research applications:
Chemistry: It is used as a model compound in studies of choleretic agents and their mechanisms.
Biology: Research into its effects on bile flow and liver function is ongoing.
Medicine: Piprozolin is investigated for its potential therapeutic uses in conditions requiring increased bile flow.
Industry: The compound is used in the development of new choleretic drugs and related compounds
Mechanism of Action
The mechanism of action of piprozolin involves its interaction with bile-producing cells in the liver. It stimulates these cells to increase the production and flow of bile. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of specific enzymes and receptors involved in bile synthesis and secretion .
Comparison with Similar Compounds
Similar Compounds
Fenclozic acid: Unlike piprozolin, fenclozic acid has anti-inflammatory activity rather than choleretic activity.
Ursodeoxycholic acid: This compound is also used to increase bile flow but has a different mechanism of action and chemical structure.
Uniqueness of Piprozolin
Piprozolin is unique in its specific choleretic activity without significant anti-inflammatory effects. This makes it particularly useful in conditions where increased bile flow is desired without the need for anti-inflammatory action .
Properties
CAS No. |
17243-64-0 |
---|---|
Molecular Formula |
C14H22N2O3S |
Molecular Weight |
298.40 g/mol |
IUPAC Name |
ethyl (2Z)-2-(3-ethyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate |
InChI |
InChI=1S/C14H22N2O3S/c1-3-16-11(10-12(17)19-4-2)20-14(13(16)18)15-8-6-5-7-9-15/h10,14H,3-9H2,1-2H3/b11-10- |
InChI Key |
UAXYBJSAPFTPNB-KHPPLWFESA-N |
SMILES |
CCN1C(=CC(=O)OCC)SC(C1=O)N2CCCCC2 |
Isomeric SMILES |
CCN1/C(=C/C(=O)OCC)/SC(C1=O)N2CCCCC2 |
Canonical SMILES |
CCN1C(=CC(=O)OCC)SC(C1=O)N2CCCCC2 |
Appearance |
Solid powder |
63250-48-6 17243-64-0 |
|
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-ethyl-4-oxo-5-piperidino-delta-thiazolidine acetic acid ethyl ester piprozoline |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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